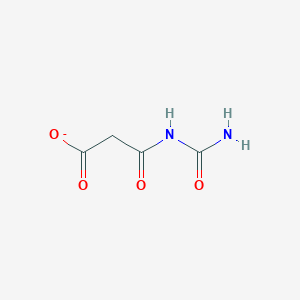

3-Oxo-3-ureidopropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N2O4- |

|---|---|

Molecular Weight |

145.09 g/mol |

IUPAC Name |

3-(carbamoylamino)-3-oxopropanoate |

InChI |

InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10)/p-1 |

InChI Key |

UCUUMUFWVSUBOL-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)NC(=O)N)C(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Significance of 3 Oxo 3 Ureidopropanoate

Role in Pyrimidine (B1678525) Metabolism and Degradation

Position within the Oxidative Pyrimidine-Degrading Pathway

3-Oxo-3-ureidopropanoate is a key intermediate in the oxidative pathway of pyrimidine degradation, a catabolic route found in some microorganisms. enzyme-database.orgnih.gov This pathway is an alternative to the more widespread reductive pathway. pnas.orgresearchgate.net In the oxidative pathway, pyrimidine bases like uracil (B121893) are catabolized to produce urea (B33335) and malonic acid. kyoto-u.ac.jp

The oxidative degradation of uracil begins with its oxidation to barbiturate (B1230296) (also known as 6-hydroxyuracil) by the enzyme uracil/thymine (B56734) dehydrogenase. enzyme-database.orgumich.edu Following this initial step, the enzyme barbiturase catalyzes the hydrolytic ring-opening of barbiturate. This reaction consumes one molecule of water and yields this compound. enzyme-database.org Subsequently, the enzyme N-malonylurea hydrolase (also called ureidomalonase) acts on this compound, hydrolyzing it to malonate and urea, which are the final products of this pathway. enzyme-database.org

Therefore, this compound occupies a central position as the product of the second step and the substrate for the third step in the oxidative pyrimidine degradation pathway. enzyme-database.orgenzyme-database.orguniprot.org

Distinctions from Reductive Pyrimidine Degradation Pathways

The oxidative pyrimidine degradation pathway, where this compound is an intermediate, differs significantly from the reductive pathway, which is the primary route for pyrimidine catabolism in a wide range of organisms, including humans. nih.govpnas.org

The key distinctions between these two pathways are summarized in the table below:

| Feature | Oxidative Pathway | Reductive Pathway |

| Initial Step | Oxidation of the pyrimidine ring (e.g., uracil to barbiturate). umich.edu | Reduction of the pyrimidine ring (e.g., uracil to dihydrouracil). umich.edu |

| Key Intermediates | Barbiturate, This compound . nih.gov | Dihydrouracil, N-Carbamoyl-β-alanine. oatext.com |

| End Products (from Uracil) | Urea and malonic acid. nih.govresearchgate.net | β-alanine, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). pnas.orgresearchgate.net |

| Organism Distribution | Found in a variety of bacteria. nih.govresearchgate.net | Occurs in a wide variety of organisms, from bacteria to humans. pnas.orgresearchgate.net |

A primary chemical difference lies in the initial modification of the pyrimidine ring. The oxidative route introduces a hydroxyl group, leading to the formation of barbiturate, while the reductive route saturates a double bond in the ring to form a dihydropyrimidine. umich.edu This initial divergence leads to entirely different sets of intermediates and end products. The reductive pathway ultimately yields β-amino acids, which can be further metabolized, whereas the oxidative pathway produces urea and a dicarboxylic acid. researchgate.net

Intermediacy in Barbiturate Catabolism

This compound is a direct intermediate in the catabolism of barbiturate. nih.govwikipedia.org Barbiturate itself is an intermediate in the oxidative degradation of pyrimidines, formed from the oxidation of uracil. nih.gov The enzyme responsible for the breakdown of barbiturate is barbiturase (EC 3.5.2.1), a zinc-containing amidohydrolase. enzyme-database.orgwikipedia.org

Barbiturase catalyzes the hydrolytic cleavage of the pyrimidine ring of barbituric acid. uniprot.org This ring-opening reaction specifically forms this compound (also referred to as ureidomalonic acid). uniprot.orgwikipedia.org The reaction is reversible, although the equilibrium favors the formation of barbituric acid. wikipedia.org This step is crucial as it breaks down the cyclic pyrimidine structure into a linear ureido-containing compound, paving the way for its further degradation. nih.gov The subsequent hydrolysis of this compound by N-malonylurea hydrolase yields malonate and urea, completing the catabolic sequence. enzyme-database.org

Biosynthesis of this compound

Enzymatic Formation from Barbiturate (6-Hydroxyuracil)

The biosynthesis of this compound occurs through the enzymatic hydrolysis of barbiturate, which is also known as 6-hydroxyuracil. enzyme-database.org This reaction is the second step in the oxidative pyrimidine degradation pathway. wikipedia.org

The enzyme that catalyzes this transformation is barbiturase (EC 3.5.2.1), or barbiturate amidohydrolase. enzyme-database.orgwikipedia.org Barbiturase facilitates the hydrolytic opening of the pyrimidine ring of barbiturate to produce the linear molecule this compound. uniprot.org Studies on barbiturase from organisms like Rhodococcus erythropolis have shown it to be a zinc-containing enzyme, although some research suggests the metal cation could also be magnesium or sodium. uniprot.orgwikipedia.org The enzyme is highly specific for barbiturate as its substrate. enzyme-database.orgwikipedia.org

The activity of barbiturase is optimal at a pH of 8.0 and a temperature range of 40-45°C. wikipedia.org The enzyme's kinetic parameters have been determined, with a Km value of 1.0 mM for barbituric acid and a Vmax of 2.5 μmol/min/mg of protein. wikipedia.org

Precursor Compounds and Reaction Stoichiometry

The direct precursor for the biosynthesis of this compound is barbiturate (6-hydroxyuracil). enzyme-database.org The enzymatic reaction requires one molecule of water for the hydrolysis to occur.

The stoichiometry of the reaction catalyzed by barbiturase is as follows:

Barbiturate + H₂O ⇌ this compound enzyme-database.org

This reaction represents the addition of a water molecule across a cyclic amide bond within the barbiturate ring, leading to its cleavage and the formation of the open-chain product, this compound. nih.govuniprot.org

| Reactant | Product | Enzyme |

| Barbiturate (C₄H₄N₂O₃) | This compound (C₄H₆N₂O₄) | Barbiturase (EC 3.5.2.1) |

| Water (H₂O) |

This biosynthetic step is a critical juncture in the oxidative pyrimidine pathway, converting the cyclic precursor into a linear intermediate that can be further metabolized. enzyme-database.org

Catabolism and Further Transformation of this compound

The metabolic fate of this compound, also known as ureidomalonic acid or malonuric acid, is primarily its breakdown into simpler molecules through a hydrolytic process. kegg.jpoup.com This compound is a key intermediate in the oxidative degradation pathway of pyrimidines found in some microorganisms. enzyme-database.orgexpasy.orgqmul.ac.ukenzyme-database.org

This compound + H₂O → malonate + urea qmul.ac.ukenzyme-database.orgwikipedia.org

This step is the final part of a three-step oxidative pathway that degrades pyrimidines like uracil. oup.comuniprot.orguniprot.org The pathway begins with the oxidation of uracil to barbituric acid, which is then hydrolyzed to form this compound. uniprot.orguniprot.orgenzyme-database.org The subsequent hydrolysis of this compound completes the degradation process, releasing urea, a common metabolic waste product, and malonate. oup.comwikipedia.org

The hydrolysis of this compound is not a spontaneous reaction but is catalyzed by a specific enzyme. wikipedia.orgontosight.ai This enzyme is systematically named this compound amidohydrolase (urea- and malonate-forming) and is commonly known as ureidomalonase or N-malonylurea hydrolase. qmul.ac.ukenzyme-database.orgwikipedia.org It is classified under the EC number 3.5.1.95. expasy.orgqmul.ac.ukenzyme-database.orgwikipedia.org

Ureidomalonase belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.orgontosight.ai Its function is to catalyze the addition of a water molecule across the amide bond in this compound, leading to its cleavage. monarchinitiative.orgontosight.ai Research on the enzyme from Rhodococcus erythropolis JCM 3132 has provided specific characteristics, highlighting its crucial role in the pyrimidine oxidative pathway. oup.com This pathway, consisting of uracil/thymine dehydrogenase, barbiturase, and ureidomalonase, allows the organism to utilize uracil. oup.com The enzyme from this organism exhibits a high degree of specificity for its substrate, referred to as malonuric acid in the study. oup.com

| Property | Finding | Citation |

|---|---|---|

| Enzyme Name | N-malonylurea hydrolase (Ureidomalonase) | oup.com |

| EC Number | 3.5.1.95 | oup.com |

| Substrate Specificity | Strict specificity for malonuric acid (this compound) | oup.com |

| Reaction Catalyzed | Amide hydrolysis of malonuric acid to urea and malonic acid | oup.com |

| Optimal Reaction pH | 8.5 | oup.com |

| Optimal Reaction Temperature | 40 °C | oup.com |

Metabolic Flux and Regulation involving this compound

The flow of metabolites through the pyrimidine degradation pathway, including the formation and consumption of this compound, is subject to metabolic and genetic regulation. Understanding this regulation is key to comprehending how organisms balance nucleotide synthesis and degradation.

Flux Balance Analysis (FBA) is a computational method used to predict the steady-state reaction rates (fluxes) within a metabolic network. frontiersin.orgd-nb.infonih.gov It relies on a stoichiometric model of metabolism, which represents the relationships between reactants and products for all known metabolic reactions in an organism. d-nb.infonih.gov FBA is a powerful tool for analyzing integrated cellular functions based on genomic and biochemical information. nih.gov

The pathway involving this compound is tightly regulated to meet the cell's metabolic needs. sci-hub.se This regulation occurs at both the enzyme activity level and the gene expression level.

One significant regulatory mechanism is feedback inhibition. Barbiturase (EC 3.5.2.1), the enzyme that produces this compound from barbiturate, is inhibited by urea and malonate, the end products of the pathway. wikipedia.orgqmul.ac.uk This suggests a classic feedback loop where the accumulation of final products slows down an earlier step in the pathway, preventing excessive pyrimidine degradation. Furthermore, barbiturase is competitively inhibited by dihydro-L-orotate, an intermediate in the de novo pyrimidine biosynthesis pathway, indicating a direct regulatory link between pyrimidine synthesis (anabolism) and degradation (catabolism). wikipedia.org

At the genetic level, the expression of the enzymes in the oxidative pyrimidine degradation pathway can be induced by the presence of the initial substrate. In Rhodococcus erythropolis, the gene cluster encoding uracil/thymine dehydrogenase, barbiturase, and N-malonylurea hydrolase is inducible by uracil. oup.com When grown in the presence of uracil, the cells exhibit enzymatic activities for all three steps of the pathway, demonstrating a coordinated transcriptional response to the availability of the nutrient. oup.com This ensures that the metabolic machinery to process uracil down to malonate and urea via this compound is synthesized only when needed.

| Regulatory Mechanism | Effector Molecule | Target Enzyme/Process | Effect | Citation |

|---|---|---|---|---|

| Feedback Inhibition | Urea, Malonate | Barbiturase (EC 3.5.2.1) | Inhibition of activity | wikipedia.org |

| Competitive Inhibition | Dihydro-L-orotate | Barbiturase (EC 3.5.2.1) | Inhibition of activity, linking catabolism to anabolism | wikipedia.org |

| Gene Expression Induction | Uracil | Pyrimidine oxidative pathway gene cluster (including ureidomalonase) | Increased synthesis of pathway enzymes | oup.com |

Enzymology of Enzymes Directly Associated with 3 Oxo 3 Ureidopropanoate

Barbiturase (Barbiturate Amidohydrolase, EC 3.5.2.1)

Barbiturase, systematically named barbiturate (B1230296) amidohydrolase (3-oxo-3-ureidopropanoate-forming), is a zinc-containing amidohydrolase that catalyzes the hydrolytic ring opening of barbituric acid to produce this compound. wikipedia.orgenzyme-database.org This reaction is a crucial component of the oxidative pyrimidine (B1678525) degradation pathway found in some microorganisms. enzyme-database.orgexpasy.org

Enzyme Kinetics and Substrate Specificity for Barbituric Acid

Barbiturase exhibits a high degree of specificity for its substrate, barbituric acid. enzyme-database.orgresearchgate.net Studies on the purified enzyme from Rhodococcus erythropolis have shown that it does not act on various derivatives of barbituric acid, other pyrimidines, or different cyclic amides. researchgate.net

The kinetic parameters for the hydrolysis of barbituric acid have been determined. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, is 1.0 mM. wikipedia.orgresearchgate.netnih.gov The maximum velocity (Vmax) of the enzyme is 2.5 µmol/min/mg of protein. wikipedia.orgresearchgate.netnih.gov The enzyme's activity is competitively inhibited by compounds such as dihydro-L-orotate, alloxan, and cyanuric acid. researchgate.netnih.gov The inhibition by cyanuric acid is notable, given the structural and functional similarity between barbiturase and cyanuric acid hydrolase. nih.gov Conversely, barbituric acid acts as an inhibitor for cyanuric acid hydrolase. nih.govplos.org

Table 2: Kinetic Parameters of Barbiturase for Barbituric Acid

| Kinetic Parameter | Value | Source |

| Km | 1.0 mM | wikipedia.orgresearchgate.netnih.gov |

| Vmax | 2.5 µmol/min/mg | wikipedia.orgresearchgate.netnih.gov |

Mechanistic Insights into Hydrolytic Ring Opening Yielding this compound

The catalytic reaction of barbiturase involves the hydrolytic cleavage of one of the amide bonds within the six-membered ring of barbituric acid. ajol.infoumich.edu This ring-opening event directly yields the linear product, this compound (formerly referred to as ureidomalonic acid). wikipedia.orgnih.govnih.gov

The reaction is an amidohydrolysis, where a water molecule is utilized to break the C-N bond. nih.gov The mechanism, as inferred from studies on the homologous cyanuric acid hydrolase, proceeds via nucleophilic attack by an activated serine residue on a carbonyl carbon of the barbituric acid ring. nih.govplos.org This forms a covalent acyl-enzyme intermediate. plos.org A water molecule then attacks this intermediate, leading to the release of the this compound product and the regeneration of the active site serine. plos.org This process is analogous to the reaction catalyzed by cyanuric acid hydrolase, which opens the s-triazine ring of cyanuric acid to form carboxybiuret. asm.org The elucidation of this analogous mechanism has clarified that both enzymes catalyze a single hydrolytic ring cleavage, contrary to earlier beliefs about the cyanuric acid hydrolase reaction. asm.org

Mutagenesis Studies and Functional Analysis of Barbiturase

Barbiturase (EC 3.5.2.1) is a key enzyme in the oxidative pyrimidine degradation pathway, catalyzing the hydrolysis of barbituric acid to this compound. researchgate.netqmul.ac.ukresearchgate.net Mutagenesis and functional analyses have been instrumental in elucidating its catalytic mechanism and substrate specificity.

Initially, barbiturase from Rhodococcus erythropolis was identified as a zinc-containing amidohydrolase. researchgate.net However, later structural studies of a barbituric acid hydrolase from the same organism revealed the presence of either Na+ or Mg2+ in the active site, not zinc, challenging the initial characterization. rcsb.org This highlights the importance of combining functional studies with high-resolution structural data.

Site-directed mutagenesis studies have been crucial in identifying key residues for catalysis. Barbiturase belongs to the Toblerone fold family of cyclic amide hydrolases, which includes cyanuric acid hydrolase (AtzD). rcsb.orgnih.gov These enzymes possess a unique three-domain structure. researchgate.net In the related cyanuric acid hydrolase, three potential Ser-Lys catalytic dyads are present in the active site due to its threefold rotational symmetry. nih.govnih.gov Mutational analysis of a cyanuric acid hydrolase from Azorhizobium caulinodans demonstrated that while all three serine-to-alanine mutants showed reduced activity, the S226A mutant had the most significant decrease, suggesting it is the primary catalytic nucleophile. plos.org The Lys156 residue is proposed to act as the base to activate this serine. plos.org Given the structural and functional homology, a similar mechanism is proposed for barbiturase. nih.gov

Comparative analysis with homology models of barbiturase and cyanuric acid hydrolase has helped to infer the active-site residues responsible for substrate specificity. nih.gov Although the active sites are largely conserved, a few key residue differences likely determine whether the enzyme binds and hydrolyzes barbituric acid or cyanuric acid. rcsb.org For instance, barbituric acid acts as a competitive inhibitor of cyanuric acid hydrolase, and conversely, cyanuric acid inhibits barbiturase, underscoring the fine-tuned specificity of their respective active sites. nih.gov

Table 1: Key Findings from Mutagenesis and Functional Studies of Barbiturase and Homologous Enzymes

| Enzyme/Organism | Method | Key Finding | Reference |

| Barbiturase (Rhodococcus erythropolis) | Metal Analysis | Initially identified as a zinc-containing enzyme. | researchgate.net |

| Barbituric acid hydrolase (Rhodococcus erythropolis) | X-ray Crystallography | Structure revealed Na+ or Mg2+ in the active site, not zinc. | rcsb.org |

| Cyanuric acid hydrolase (Azorhizobium caulinodans) | Site-directed mutagenesis | Identified Ser226 as the likely catalytic nucleophile and Lys156 as the activating base. | plos.org |

| Cyanuric acid hydrolase (AtzD) | X-ray Crystallography & Mutagenesis | Proposed a single catalytic dyad (Ser85-Lys42) is responsible for catalysis. | nih.govnih.gov |

| Barbiturase vs. Cyanuric acid hydrolase | Comparative Homology Modeling | Differences in six active site positions likely determine substrate specificity. | rcsb.org |

N-malonylurea Hydrolase (Ureidomalonase, EC 3.5.1.95)

N-malonylurea hydrolase, also known as ureidomalonase, is classified under the Enzyme Commission (EC) number 3.5.1.95. qmul.ac.ukwikipedia.orgenzyme-database.org This classification places it within the family of hydrolases, specifically those that act on carbon-nitrogen (C-N) bonds other than peptide bonds, in linear amides. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is this compound amidohydrolase (urea- and malonate-forming). qmul.ac.ukwikipedia.orgenzyme-database.org

Hydrolases are a broad class of enzymes that catalyze the cleavage of a chemical bond by the addition of water. nih.gov The C-N hydrolase superfamily encompasses a diverse group of enzymes that all catalyze the hydrolytic cleavage of C-N bonds. ruhr-uni-bochum.de While proteases also cleave C-N bonds, they are not part of this superfamily. ruhr-uni-bochum.de

N-malonylurea hydrolase catalyzes the final step in the oxidative pyrimidine degradation pathway in some microorganisms. qmul.ac.ukenzyme-database.orguni.lu The enzyme acts on the substrate this compound, hydrolyzing it to produce urea (B33335) and malonate. qmul.ac.ukwikipedia.orgenzyme-database.orguni.lu The reaction is as follows:

This compound + H₂O → malonate + urea qmul.ac.ukwikipedia.orgenzyme-database.org

Research on the enzyme from Rhodococcus erythropolis has shown that it exhibits strict specificity for its substrate, this compound (also referred to as malonuric acid or ureidomalonic acid). oup.comnih.gov It does not show catalytic activity towards intermediates of the reductive pyrimidine pathway, such as β-ureidopropionic acid and β-ureidoisobutyric acid, nor towards intermediates of purine (B94841) metabolism like allantoin (B1664786) and allantoic acid. oup.com The purified enzyme from this organism has an optimal pH of 8.5 and an optimal temperature of 40 °C. oup.comnih.gov

The oxidative pathway for pyrimidine degradation is an alternative to the more common reductive pathway. genome.jpqmul.ac.uk In some microorganisms, such as Rhodococcus erythropolis, this pathway allows for the catabolism of pyrimidines like uracil (B121893) and thymine (B56734). oup.comgenome.jpqmul.ac.uk The pathway consists of three key enzymatic steps:

Uracil/thymine dehydrogenase (EC 1.17.99.4): Oxidizes uracil to barbiturate or thymine to 5-methylbarbiturate. qmul.ac.ukenzyme-database.orgqmul.ac.uk

Barbiturase (EC 3.5.2.1): Hydrolyzes the barbiturate ring to form this compound. qmul.ac.ukqmul.ac.ukenzyme-database.org

N-malonylurea hydrolase (EC 3.5.1.95): Hydrolyzes this compound to urea and malonate. qmul.ac.ukenzyme-database.orguni.lu

The discovery and characterization of N-malonylurea hydrolase provided a comprehensive understanding of this entire oxidative pathway. uni.lu In Rhodococcus erythropolis, the genes for these three enzymes are located in a cluster, and their expression is inducible by the presence of uracil. oup.comnih.gov This pathway is significant as it allows the organism to utilize uracil as a carbon source in an energy-independent manner, not requiring NAD(P)H. oup.com The complete degradation of pyrimidines to simple molecules like urea and malonate highlights an efficient metabolic strategy in these microorganisms. oup.comumich.edu

Table 2: Enzymes of the Oxidative Pyrimidine Degradation Pathway

| Enzyme | EC Number | Reaction | Reference |

| Uracil/thymine dehydrogenase | 1.17.99.4 | Uracil + H₂O + Acceptor → Barbiturate + Reduced acceptor | qmul.ac.uk |

| Barbiturase | 3.5.2.1 | Barbiturate + H₂O → this compound | qmul.ac.uk |

| N-malonylurea hydrolase | 3.5.1.95 | This compound + H₂O → Malonate + Urea | qmul.ac.ukenzyme-database.org |

Biological and Physiological Contexts of 3 Oxo 3 Ureidopropanoate

Microbial Metabolism of 3-Oxo-3-ureidopropanoate

Occurrence and Function in Diverse Microorganisms (e.g., Bacteria, Fungi)

This compound, also known as ureidomalonic acid, is a key intermediate in the oxidative degradation pathway of pyrimidines in some microorganisms. enzyme-database.orguniprot.orgnih.gov This metabolic route is an alternative to the more common reductive pathway found in most prokaryotes and eukaryotes. nih.gov The formation of this compound is catalyzed by the enzyme barbiturase, which hydrolyzes barbituric acid. enzyme-database.orguniprot.orgwikipedia.org

The enzyme barbiturase, responsible for producing this compound, has been identified in various bacteria, including species of Rhodococcus and Pseudomonas. uniprot.orgirb.hr For instance, the enzyme from Rhodococcus opacus (strain B4) facilitates the hydrolytic opening of the pyrimidine (B1678525) ring of barbituric acid to form ureidomalonic acid. uniprot.org While the primary function is in pyrimidine catabolism, providing the microorganism with carbon and nitrogen sources, the pathway's components show interesting regulatory connections with pyrimidine anabolism. wikipedia.org

Although the focus has been on bacteria, some fungi have also been shown to be involved in the degradation of related compounds, suggesting the potential for similar pathways. anu.edu.auresearchgate.net However, the enzymes responsible for the direct conversion to this compound, like barbiturase, are considered relatively rare, having been found in only about 3% of over 6,000 surveyed microbial genomes. nih.govirb.hr This rarity is thought to be due to the limited natural abundance of their substrates, such as barbituric acid. irb.hr

Table 1: Microbial Enzymes in this compound Metabolism

| Enzyme | EC Number | Reaction | Organism Example |

|---|---|---|---|

| Barbiturase | 3.5.2.1 | Barbiturate (B1230296) + H₂O → this compound | Rhodococcus opacus |

| Ureidomalonase | 3.5.1.95 | This compound + H₂O → Malonate + Urea (B33335) | Pseudomonas sp. |

Utilization of Barbiturates as Carbon and Nitrogen Sources in Microbial Systems

Microorganisms possessing the oxidative pyrimidine degradation pathway can utilize barbituric acid, a derivative of pyrimidine, as a source of essential nutrients. The breakdown of barbituric acid via barbiturase yields this compound. enzyme-database.orgwikipedia.org This intermediate is further metabolized by ureidomalonase to malonate and urea. enzyme-database.orgnih.gov

These end products can then enter central metabolic pathways. Malonate can be used as a carbon source, while urea serves as a nitrogen source for the microorganism's growth. nih.gov This metabolic capability allows these microbes to thrive in environments where pyrimidines or their derivatives are available as a primary nutrient source. The ability to catabolize these compounds highlights the metabolic versatility of microorganisms in adapting to diverse ecological niches.

Implications for Bioremediation Strategies Involving this compound Metabolizing Organisms

The microbial pathways that involve this compound have significant potential for bioremediation applications. nih.gov This is particularly relevant for the degradation of synthetic compounds like s-triazine herbicides, such as atrazine (B1667683), which are structurally related to pyrimidines. nih.govirb.hr

The widespread use of atrazine has led to its accumulation in soil and water, posing environmental and health concerns. irb.hrresearchgate.net Microorganisms capable of degrading atrazine have evolved pathways that often converge on intermediates similar to those in pyrimidine catabolism. nih.govresearchgate.net For example, the enzyme cyanuric acid hydrolase (AtzD), involved in atrazine degradation, is structurally and functionally related to barbiturase. nih.govirb.hr Both enzymes catalyze the hydrolytic ring opening of their respective substrates. nih.gov

This enzymatic similarity suggests that microorganisms metabolizing barbiturates could be harnessed or engineered for the bioremediation of atrazine-contaminated sites. nih.gov By understanding the genetics and biochemistry of the enzymes that produce and process this compound, it may be possible to develop more efficient and robust bioremediation strategies. anu.edu.au The use of whole-cell or purified enzyme systems from these organisms presents a promising approach to detoxify environments contaminated with these xenobiotic compounds. anu.edu.au

Mammalian Metabolism and Biomarker Potential of this compound

Detection and Profiling in Biological Fluids (e.g., Plasma, Urine)

In mammals, this compound is a metabolite that can be detected in various biological fluids, including plasma and urine. plos.orgbaylorgenetics.com Its presence is typically a result of metabolic processes, and its levels can be quantified using advanced analytical techniques like untargeted mass spectrometry-based metabolomic profiling. baylorgenetics.com This technology allows for the simultaneous detection and quantification of a vast number of metabolites, providing a comprehensive snapshot of an individual's metabolic state. baylorgenetics.comnih.gov

Metabolomic studies have successfully identified and measured this compound in human plasma and urine, establishing baseline levels and identifying variations associated with different physiological and pathological conditions. plos.orgbaylorgenetics.com The ability to profile this and other metabolites in easily accessible biofluids makes it a valuable candidate for non-invasive diagnostic and prognostic biomarkers. nih.gov

Association with Specific Metabolic States or Conditions (e.g., Chronic Thromboembolic Pulmonary Hypertension, Gut Microbiota Interactions)

Elevated levels of this compound and its precursor, 3-ureidopropionate, have been linked to several metabolic conditions. For instance, in the context of parasitic infections like schistosomiasis in mice, a significant increase in urinary 3-ureidopropionate was observed, which correlated with the progression of the disease and the development of liver fibrosis. plos.orgnih.gov This suggests a disruption in pyrimidine catabolism caused by the infection. plos.org

Furthermore, untargeted metabolomic profiling has revealed perturbations in pyrimidine metabolism, including alterations in 3-ureidopropanoate synthesis, in the context of chronic thromboembolic pulmonary hypertension (CTEPH). lww.com While the exact role of this compound in the pathophysiology of CTEPH is still under investigation, its association suggests it could be part of a metabolic signature for this condition. cardiff.ac.uk

Interactions with the gut microbiota also appear to influence the levels of pyrimidine catabolites. plos.org Schistosome infections, for example, have been shown to disturb the gut microbial ecology, which in turn affects host metabolism, including the pathways involving 3-ureidopropionate. plos.orgnih.gov This highlights the complex interplay between the host, its microbiome, and metabolic outcomes, with this compound potentially serving as an indicator of these interactions.

Broader Metabolic Network Interactions of this compound

The metabolic significance of this compound extends beyond its immediate formation and degradation, positioning it as a key indicator of flux through the oxidative pyrimidine degradation pathway. This pathway is intricately connected with other central metabolic routes, particularly the synthesis and salvage of pyrimidines and the broader network of nucleotide metabolism, which includes purines. The regulation and flow of metabolites through this part of pyrimidine catabolism have implications for cellular homeostasis, ensuring a balanced supply of nucleotide precursors for essential processes like DNA and RNA synthesis.

This compound is a central intermediate in the oxidative pathway of pyrimidine degradation, a process that is not isolated but rather in dynamic communication with pyrimidine biosynthesis and salvage pathways, as well as with purine (B94841) metabolism. researchgate.netmhmedical.com This crosstalk is crucial for maintaining the appropriate balance of nucleotide pools within the cell.

The formation of this compound is catalyzed by the enzyme barbiturase, which hydrolyzes barbituric acid. nih.gov The activity of barbiturase itself is a key regulatory point. It is competitively inhibited by dihydro-L-orotate, an intermediate in the de novo pyrimidine biosynthesis pathway. nih.govresearchgate.net This inhibition creates a direct feedback loop between pyrimidine synthesis and degradation. When pyrimidine biosynthesis is active, the resulting increase in dihydro-L-orotate levels can slow down the degradation of pyrimidines, thereby conserving the pyrimidine pool. This suggests a mechanism to prevent futile cycling, where synthesis and degradation would occur simultaneously at high rates. wikilectures.eu

Further evidence for the close relationship between pyrimidine degradation and biosynthesis comes from the genetic organization observed in some microorganisms. In Rhodococcus erythropolis, a putative uracil (B121893) phosphoribosyltransferase (UPRT) gene is located upstream of the barbiturase gene. nih.gov UPRT is a key enzyme in the pyrimidine salvage pathway, which recycles pyrimidine bases to form nucleotides. imrpress.com This genetic linkage suggests a coordinated regulation and a mutual interaction between pyrimidine biosynthesis, salvage, and oxidative degradation. nih.gov

Metabolomic studies have highlighted the importance of intermediates in pyrimidine degradation, including 3-ureidopropionate, as markers for cellular stress and DNA damage. oup.com For instance, in plants, metabolic signatures of DNA degradation included elevated levels of 3-ureidopropionate and xanthine (B1682287) (an intermediate of purine degradation), indicating a coordinated response across nucleotide degradation pathways.

The intricate web of regulation is summarized in the following table, which details the key molecular players and their interactions within the broader metabolic network connected to this compound.

| Enzyme/Metabolite | Role/Interaction | Connected Pathway(s) | Effect |

| Barbiturase | Catalyzes the formation of this compound from barbituric acid. nih.gov | Oxidative Pyrimidine Degradation | Central step in the degradation pathway. |

| Dihydro-L-orotate | An intermediate in de novo pyrimidine synthesis. | De novo Pyrimidine Biosynthesis | Competitively inhibits barbiturase, linking synthesis to degradation. nih.govresearchgate.net |

| Uracil Phosphoribosyltransferase (UPRT) | Key enzyme in the pyrimidine salvage pathway. nih.gov | Pyrimidine Salvage Pathway | Its gene is located near the barbiturase gene, suggesting co-regulation. nih.gov |

| ATP (a purine) | Purine nucleotide and cellular energy currency. | Purine Metabolism, Energy Metabolism | Allosterically activates pyrimidine biosynthesis, demonstrating crosstalk. libretexts.org |

| 3-Ureidopropionate | A downstream metabolite of this compound degradation. | Oxidative Pyrimidine Degradation | Accumulation can indicate metabolic dysfunction and has been linked to neurotoxicity. nih.govlibretexts.org |

| Xanthine | An intermediate in purine degradation. | Purine Degradation | Its levels can be co-regulated with pyrimidine degradation products under cellular stress. |

Research Methodologies and Analytical Approaches for 3 Oxo 3 Ureidopropanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural confirmation and quantification of 3-oxo-3-ureidopropanoate and its related compounds. These techniques provide detailed insights into molecular architecture and are indispensable for both biological and chemical investigations.

X-ray diffraction is a powerful tool for determining the three-dimensional atomic structure of molecules. While a crystal structure for this compound itself is not prominently documented, the technique has been successfully applied to analyze enzymes that interact with it and to confirm the structure of its synthetic derivatives.

Researchers have extensively studied the cyanuric acid hydrolase AtzD, a homolog of barbiturase, the enzyme that catalyzes the formation of this compound from barbituric acid. anu.edu.aunih.govresearchgate.net The first X-ray structure for this family of enzymes revealed a novel "Toblerone" fold and provided critical insights into the active site. researchgate.net Structures of AtzD were solved with its substrate (cyanuric acid) and various inhibitors, including barbituric acid, which is the substrate for barbiturase. nih.govresearchgate.net This structural information allows for the creation of homology models of barbiturase, offering a detailed view of the enzyme's active site and the residues responsible for substrate specificity. anu.edu.auresearchgate.net

Additionally, single crystal X-ray diffraction has been employed to unequivocally confirm the structure of synthetic derivatives. For instance, the structure of diethyl 2-(5-benzoyl-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-lidene) malonate was identified using this method. researchgate.netyyu.edu.trbenthamdirect.com This compound serves as a precursor in the synthesis of an (E)-ethyl 2-(5-benzoyl-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-ylidene)-3-oxo-3-ureidopropanoate derivative, demonstrating the utility of X-ray analysis in verifying complex synthetic products. researchgate.netyyu.edu.trbenthamdirect.com

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone for the detection and quantification of metabolites in complex biological samples.

LC-MS based metabolomics has been instrumental in identifying this compound and its precursors in various biological contexts. In one study, LC-MS tools were used to characterize phytocompounds from Paris polyphylla Smith rhizomes, where this compound was identified among 116 compounds. bibliomed.org Non-targeted metabolomics platforms combining GC-MS and LC-MS have also detected 3-ureidopropionate (a related compound formed from the degradation of dihydrouracil) in the plasma of dairy cows, revealing metabolic shifts during different lactation stages. inia.uy Such metabolomic profiling is crucial for identifying biomarkers; for example, 3-ureidopropionate has been noted in studies related to chronic liver diseases. xiahepublishing.com

GC-MS analysis often requires chemical derivatization of non-volatile metabolites to make them suitable for gas chromatography. bhsai.org This technique has been widely applied in metabolomic studies to identify circulating metabolites that may serve as early indicators of disease. bhsai.orgsci-hub.se Advanced software tools have been developed to help link data from complementary ionization techniques in high-resolution GC-MS, facilitating the correct assignment of molecular ions to fragment spectra, which is critical for confident metabolite identification. nih.gov

| Compound Detected | Analytical Method | Sample Matrix | Key Finding/Application | Reference |

|---|---|---|---|---|

| This compound | LC-MS | Paris polyphylla Smith rhizome extract | Identified as one of 116 phytocompounds. | bibliomed.org |

| 3-Ureidopropionate | GC-MS and LC-MS | Bovine Plasma | Metabolomic profiling revealed changes in concentration between lactation stages. | inia.uy |

| 3-Ureidopropionate | Metabolomics Platform | Serum | Associated with amino acid metabolism in studies of Alcoholic Liver Disease (ALD). | xiahepublishing.com |

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its structural analogs can be achieved through both chemical and enzymatic routes. These approaches are vital for producing standards for analytical studies, for structure-activity relationship investigations, and for exploring potential biological functions.

Chemical synthesis provides versatile routes to a wide range of structural analogs of this compound. These synthetic derivatives are often created to probe biological activity or to serve as research tools.

One documented method involves the reaction of a complex precursor with urea (B33335) to generate a derivative of this compound. researchgate.netyyu.edu.trbenthamdirect.com Specifically, the reaction of diethyl 2-(5-benzoyl-4,6-phenyl-3,4-dihydropyrimidin-2(1H)-ylidene) malonate with urea yields (E)-ethyl 2-(5-benzoyl-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-ylidene)-3-oxo-3-ureidopropanoate. researchgate.netyyu.edu.trbenthamdirect.com Other synthetic strategies have been developed to produce different types of structural analogs. For example, the synthesis of 3-(3-benzyl-1-(arylmethyloxy)ureido)butanoic acid derivatives has been described, starting from O-(arylmethyl)hydroxylamines and ethyl 3-oxo-butanoate. unipi.it These multi-step syntheses demonstrate the modularity of chemical approaches in creating diverse molecular structures.

| Target Compound/Derivative | Key Reactants | Significance | Reference |

|---|---|---|---|

| (E)-ethyl 2-(5-benzoyl-4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-ylidene)-3-oxo-3-ureidopropanoate | Diethyl 2-(5-benzoyl-4,6-phenyl-3,4-dihydropyrimidin-2(1H)-ylidene) malonate and Urea | Provides a specific synthetic route to a complex ureidopropanoate derivative. | researchgate.netyyu.edu.trbenthamdirect.com |

| 3-(3-benzyl-1-(arylmethyloxy)ureido)butanoic acid derivatives | O-(arylmethyl)hydroxylamines, Ethyl 3-oxo-butanoate, (Isocyanatomethyl)benzene | Demonstrates a route to analogs with modifications at the ureido and propanoate moieties. | unipi.it |

The primary enzymatic route to this compound is a key step in the oxidative degradation pathway of pyrimidines. enzyme-database.org This biological reaction can be harnessed as an enzymatic synthesis approach. The enzyme barbiturase (EC 3.5.2.1), also known as ureidomalonase, catalyzes the hydrolytic ring-opening of barbituric acid to produce this compound (also referred to as ureidomalonic acid). nih.govenzyme-database.orgwikipedia.org

This reaction is part of a pathway found in some microorganisms that degrade pyrimidines. enzyme-database.org While primarily a catabolic step in vivo, the high specificity and efficiency of enzymes make this reaction a potentially valuable method for the biocatalytic synthesis of this compound from barbituric acid under controlled in vitro conditions.

In Vitro Biochemical Assay Development

Developing robust in vitro biochemical assays is essential for studying the enzymes that produce and degrade this compound. Such assays allow for the determination of enzyme kinetics, the screening of inhibitors, and the elucidation of reaction mechanisms.

For barbiturase, the enzyme that forms this compound, key kinetic parameters have been established. The enzyme exhibits a Michaelis constant (Km) of 1.0 mM and a maximum velocity (Vmax) of 2.5 μmol/min/mg, with optimal activity observed at a pH of 8.0 and temperatures between 40-45°C. wikipedia.org Assays designed to measure barbiturase activity can monitor either the consumption of the substrate (barbituric acid) or the formation of the product (this compound).

These assays are also critical for studying enzyme inhibition. For instance, it has been shown that cyanuric acid acts as an inhibitor of barbiturase, a crucial piece of information for developing specific assays and avoiding cross-reactivity with homologous enzymes like AtzD. nih.gov The development of new assays for the sequential enzymes of the pyrimidine (B1678525) metabolic pathway allows for a comprehensive understanding of the entire degradation process. oatext.com

Enzyme Activity Measurement for Barbiturase and Ureidomalonase

The enzymatic activities of barbiturase and ureidomalonase, the two key enzymes in the oxidative degradation pathway of pyrimidines that involve this compound, are determined through specific assays that monitor substrate consumption or product formation.

Barbiturase: The activity of barbiturase (EC 3.5.2.1), which catalyzes the hydrolysis of barbituric acid to this compound, is typically measured by monitoring the decrease in the concentration of its substrate, barbituric acid. nih.gov A standard enzyme assay involves incubating the enzyme with barbituric acid in a suitable buffer, such as potassium phosphate (B84403) at a pH of 8.0. pnas.org The reaction is then stopped, and the remaining barbituric acid is quantified using high-performance liquid chromatography (HPLC). pnas.org One unit of barbiturase activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of barbituric acid per minute under standard assay conditions. pnas.org

Ureidomalonase: Ureidomalonase (EC 3.5.1.95), also known as N-malonylurea hydrolase, catalyzes the hydrolysis of this compound (ureidomalonate) to malonic acid and urea. oup.com The activity of this enzyme can be determined by measuring the formation of one of its products, urea. oup.com This can be achieved by incubating the purified enzyme with its substrate and then quantifying the produced urea using HPLC analysis. oup.com In studies involving crude cell extracts or when investigating the complete pathway, the combined activity of barbiturase and ureidomalonase can be assessed by measuring the formation of urea from barbituric acid. core.ac.uk

The table below summarizes the typical assay conditions for barbiturase and ureidomalonase.

| Enzyme | Substrate | Measured Product/Substrate | Analytical Method | Reference |

| Barbiturase | Barbituric acid | Decrease in barbituric acid | HPLC | pnas.org |

| Ureidomalonase | This compound | Formation of urea | HPLC | oup.com |

Kinetic Parameter Determination (Km, Vmax, kcat)

Determining the kinetic parameters of barbiturase and ureidomalonase is essential for understanding their efficiency and affinity for their respective substrates. These parameters, including the Michaelis constant (Km), maximum reaction velocity (Vmax), and turnover number (kcat), provide insights into the catalytic mechanism of these enzymes.

Barbiturase: Studies on barbiturase purified from Rhodococcus erythropolis have determined its kinetic parameters. The enzyme exhibits a Km of 1.0 mM for its substrate, barbituric acid, and a Vmax of 2.5 µmol/min/mg of protein. nih.govresearchgate.net The molecular weight of the homotetrameric barbiturase from R. erythropolis is approximately 172 kDa, with each subunit being around 41.19 kDa. researchgate.netebi.ac.uk Based on these values, the turnover number (kcat) can be calculated.

Ureidomalonase: While ureidomalonase from Rhodococcus erythropolis has been purified and shown to have strict specificity for its substrate, detailed kinetic parameters such as Km, Vmax, and kcat have not been extensively reported in the available literature. Further research is needed to fully characterize the catalytic efficiency of this enzyme.

The known kinetic parameters for barbiturase are presented in the table below.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Molecular Weight (kDa) | Reference |

| Barbiturase | Rhodococcus erythropolis | Barbituric acid | 1.0 | 2.5 | 172 (tetramer) | nih.govresearchgate.net |

Inhibition Studies and Allosteric Regulation of Enzymes Metabolizing this compound

Inhibition studies are crucial for identifying molecules that can modulate the activity of enzymes involved in this compound metabolism. This information is valuable for understanding the regulation of the oxidative pyrimidine degradation pathway.

Barbiturase: Barbiturase activity is known to be competitively inhibited by several compounds. These include dihydro-L-orotate, an intermediate in the pyrimidine biosynthesis pathway, alloxan, and cyanuric acid. nih.gov The inhibition by dihydro-L-orotate suggests a potential regulatory link between pyrimidine anabolism and catabolism. wikipedia.org Additionally, urea and malonate, the final products of the pathway, have been shown to inhibit the hydrolysis of barbituric acid. wikipedia.org While direct allosteric regulation has not been extensively described, the inhibition by downstream products suggests a form of feedback inhibition.

Ureidomalonase: Specific inhibitors and allosteric regulators of ureidomalonase have not been widely reported. Further investigation is required to understand how the activity of this enzyme is controlled.

The table below lists known inhibitors of barbiturase.

| Enzyme | Inhibitor | Type of Inhibition | Reference |

| Barbiturase | Dihydro-L-orotate | Competitive | nih.gov |

| Barbiturase | Alloxan | Competitive | nih.gov |

| Barbiturase | Cyanuric acid | Competitive | nih.gov |

| Barbiturase | Urea | - | wikipedia.org |

| Barbiturase | Malonate | - | wikipedia.org |

Computational and Systems Biology Approaches

Computational and systems biology approaches offer powerful tools to investigate the metabolism of this compound at a molecular and network level. These methods complement experimental studies by providing detailed structural insights and enabling the simulation of metabolic fluxes.

Molecular Modeling of Enzyme-Substrate Interactions for this compound

Molecular modeling techniques are employed to visualize and understand the three-dimensional structures of enzymes and their interactions with substrates and inhibitors.

Barbiturase: The 3D structure of barbiturase has been determined, providing insights into its active site and catalytic mechanism. ebi.ac.uk Molecular modeling studies have been used to investigate the binding of barbituric acid and its analogs to the active site of the enzyme. These models help in understanding the structural basis for substrate specificity and the mechanism of inhibition by compounds like cyanuric acid.

Ureidomalonase: While the gene encoding ureidomalonase has been identified and the enzyme has been purified, detailed molecular modeling studies of its interaction with this compound are not yet widely available. Such studies would be valuable for understanding its catalytic mechanism and for the rational design of potential inhibitors.

Genome-Scale Metabolic Network Reconstruction Incorporating this compound Metabolism

Genome-scale metabolic models (GEMs) are comprehensive representations of the metabolic capabilities of an organism, constructed from its genomic and biochemical information. nih.gov These models include a network of all known metabolic reactions in the organism.

The oxidative pyrimidine degradation pathway, which includes the reactions catalyzed by barbiturase and ureidomalonase, is incorporated into the GEMs of organisms that possess this pathway, such as certain bacteria. frontiersin.orgmdpi.com In these models, this compound appears as an intermediate metabolite connecting the reactions catalyzed by barbiturase and ureidomalonase. The reconstruction of these pathways in GEMs allows for a systems-level analysis of pyrimidine catabolism and its integration with other metabolic pathways. pnas.orgresearchgate.net

Flux Balance Analysis for Simulating Metabolic Perturbations and Pathways Involving this compound

Flux balance analysis (FBA) is a mathematical method used to predict the flow of metabolites (fluxes) through a metabolic network under steady-state conditions. nih.govd-nb.info By applying constraints such as nutrient availability and optimizing for a specific cellular objective (e.g., biomass production), FBA can simulate the metabolic state of an organism.

FBA can be used to study the metabolic pathway involving this compound in several ways:

Analyzing metabolic fluxes under different conditions: It can predict how the flux through the oxidative pyrimidine degradation pathway changes in response to varying concentrations of uracil (B121893) or other nutrients. frontiersin.org

Identifying essential reactions: FBA can help identify critical reactions in pyrimidine metabolism that are essential for cellular growth or the production of specific metabolites. mednexus.org

These computational approaches provide a powerful framework for integrating experimental data and gaining a deeper, more quantitative understanding of the role of this compound in cellular metabolism.

Emerging Research Areas and Future Directions in 3 Oxo 3 Ureidopropanoate Studies

Exploration of Novel Enzymatic Reactions and Pathways Involving 3-Oxo-3-ureidopropanoate

The known metabolic fate of this compound is primarily centered on its hydrolysis into malonate and urea (B33335). However, the vast microbial and enzymatic diversity in nature suggests that other, yet-to-be-discovered, reactions and pathways involving this compound may exist. Research is focused on identifying novel enzymes that can transform this compound, potentially leading to new metabolic routes with unique biochemical capabilities.

The primary enzymatic reactions involving this compound are part of the oxidative pyrimidine (B1678525) degradation pathway found in some microorganisms. enzyme-database.orgirb.hr This pathway is considered rare, having been identified in a small percentage of surveyed microbial genomes. irb.hrnih.gov The core reactions are sequential:

Formation: Barbiturase (EC 3.5.2.1) catalyzes the hydrolytic ring-opening of barbituric acid to produce this compound. irb.hranu.edu.au This enzyme is specific for barbiturate (B1230296) and contains zinc. anu.edu.au

Degradation: N-malonylurea hydrolase (EC 3.5.1.95), also known as ureidomalonase, hydrolyzes this compound into malonate and urea, completing the breakdown of the pyrimidine ring structure. enzyme-database.orgoatext.com

Future exploration in this area involves screening diverse environmental niches, from soil microbiomes to marine ecosystems, for organisms that can utilize barbituric acid or related compounds. Such efforts could uncover novel amidohydrolases or other enzyme classes that act on this compound, potentially revealing alternative degradation pathways or biosynthetic routes that use it as a precursor.

Table 1: Key Enzymatic Reactions in this compound Metabolism

| Enzyme | EC Number | Reaction | Metabolic Context |

|---|---|---|---|

| Barbiturase | 3.5.2.1 | Barbiturate + H₂O → this compound | Formation of this compound in the oxidative pyrimidine degradation pathway. irb.hranu.edu.au |

| N-malonylurea hydrolase (Ureidomalonase) | 3.5.1.95 | This compound + H₂O → Malonate + Urea | Hydrolysis of this compound in the oxidative pyrimidine degradation pathway. enzyme-database.orgoatext.com |

Engineering of Metabolic Pathways for Bioproduction or Bioremediation Utilizing this compound Metabolism

The enzymes that produce and consume this compound are prime candidates for metabolic engineering applications, particularly in bioremediation and the bioproduction of valuable chemicals.

Bioremediation: The atrazine (B1667683) degradation pathway in certain bacteria is a key focus for bioremediation research. sdu.edu.cn Atrazine is a widely used herbicide that can contaminate soil and water. nih.gov In some bacteria, the degradation of atrazine leads to cyanuric acid, a structural analog of barbituric acid. sdu.edu.cn While the enzyme AtzD hydrolyzes cyanuric acid, the related enzyme barbiturase, which produces this compound, is part of the broader enzymatic toolkit that has evolved to break down s-triazine compounds. irb.hrsdu.edu.cn Engineering microorganisms to efficiently express the full pathway, including the steps involving barbiturase and ureidomalonase, could lead to innovative strategies for cleaning up environments contaminated with s-triazine herbicides and other pyrimidine-like industrial compounds. nih.gov

Bioproduction: The pathway's final products, malonate and urea, are themselves useful chemicals. Malonate is a precursor for the synthesis of specialty polyesters and various other organic compounds. By harnessing the enzymatic conversion of barbituric acid to this compound and subsequently to malonate, engineered microbial cell factories could be developed. This approach could provide a sustainable, bio-based route for producing dicarboxylic acids from waste streams or renewable feedstocks, guided by principles of systems metabolic engineering. nih.gov

Advanced Metabolomic Applications for Systemic Understanding of this compound's Biological Roles

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to view the role of this compound and its related metabolites. As a downstream reflection of genetic and environmental influences, the metabolome can reveal the functional impact of this pathway in various states of health and disease. oatext.com

Recent studies have identified 3-ureidopropionate (a related compound in the reductive pyrimidine pathway) as a potential biomarker in several conditions:

Liver Disease: In patients with alcohol-associated liver disease (ALD), serum levels of 3-ureidopropionate were identified as part of a metabolic signature that could potentially distinguish different stages of disease severity. mdpi.commdpi.com

Hearing Loss: Metabolomic analysis of perilymph fluid in sheep following noise-induced hearing loss showed an increasing trend in 3-ureidopropionate levels, suggesting its involvement in the metabolic response to acoustic trauma. wikipedia.orgoatext.com

These findings highlight the utility of untargeted and targeted metabolomics in uncovering previously unknown connections between pyrimidine metabolism and complex diseases. Future applications could involve using this compound or its pathway precursors and products as part of a biomarker panel for early disease diagnosis, prognostic assessment, or monitoring therapeutic responses. mdpi.com Advanced computational approaches applied to metabolome and transcriptome data can help elucidate the metabolic rerouting in nucleotide degradation pathways and its relevance to cellular homeostasis.

Further Structural and Mechanistic Investigations of Related Amidohydrolases and Their Specificity Towards this compound

The enzymes responsible for this compound metabolism belong to the broad amidohydrolase family, but exhibit distinct structural features and mechanisms. irb.hr Barbiturase and the related cyanuric acid hydrolase (AtzD) were once thought to be metal-dependent amidohydrolases but have since been classified into a distinct evolutionary class. irb.hr

Detailed structural and mechanistic studies are crucial for understanding their substrate specificity. For instance, barbituric acid and cyanuric acid differ by only a single atom in their respective rings (a carbon versus a nitrogen). irb.hr Despite this similarity, barbituric acid acts as an inhibitor of AtzD, and cyanuric acid inhibits barbiturase. irb.hr Elucidating the structural basis for this mutual inhibition is a key area of future research. X-ray crystallography and mutagenesis studies on enzymes like AtzD have begun to identify the active site residues, including a hypothesized Ser-Lys catalytic dyad, that determine substrate binding and catalysis. irb.hr

Further investigation into the three-dimensional structures of barbiturase and N-malonylurea hydrolase will provide critical insights into their catalytic mechanisms and what governs their specificity for this compound. This knowledge is essential for protein engineering efforts aimed at altering substrate specificity or improving catalytic efficiency for biotechnological purposes.

Table 2: Comparative Features of Barbiturase and a Related Amidohydrolase

| Enzyme | Substrate | Product | Known Inhibitor(s) | Enzyme Family/Class |

|---|---|---|---|---|

| Barbiturase (Bar) | Barbituric acid | This compound anu.edu.au | Cyanuric acid irb.hr | AtzD/Bar family irb.hr |

| Cyanuric Acid Hydrolase (AtzD) | Cyanuric acid | 1-Carboxybiuret sdu.edu.cn | Barbituric acid, Melamine irb.hr | AtzD/Bar family irb.hr |

Development of Research Tools and Probes Targeting Enzymes of this compound Metabolism

To fully probe the biological function and regulatory aspects of the this compound pathway, the development of specific molecular tools is essential. These tools include selective inhibitors, activity-based probes, and fluorescent substrates that can be used to study the enzymes in complex biological samples.

Currently, there is a lack of highly specific, purpose-built inhibitors for barbiturase or N-malonylurea hydrolase. Research in this area could draw inspiration from the known cross-inhibition between barbiturase and AtzD. irb.hr Substrate analogs, such as modified pyrimidines or triazines, could be synthesized and screened for inhibitory activity. These compounds would be invaluable for in vitro and in vivo studies to dissect the physiological role of the oxidative pyrimidine pathway.

Furthermore, the development of activity-based probes could allow for the direct visualization and quantification of active enzyme populations within cells or tissues. Such probes typically consist of a substrate-like scaffold, a reactive "warhead" that covalently binds to the active site, and a reporter tag (e.g., a fluorophore or biotin). Designing these tools represents a significant but rewarding challenge that would greatly accelerate research into the function and regulation of this compound metabolism.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 3-oxo-3-ureidopropanoate, and how can they be experimentally mapped in microbial systems?

- Methodological Answer : Use isotope tracing (e.g., -labeled precursors) combined with LC-MS to track metabolic flux. Enzymatic assays (e.g., for EC 3.5.1.95, N-malonylurea hydrolase) can confirm substrate specificity and pathway intermediates .

- Key Pathways :

| Pathway ID | Pathway Name | Associated Enzymes |

|---|---|---|

| pyo00240 | Pyrimidine metabolism | EC 3.5.1.95 |

| pyo00250 | Alanine/aspartate/glutamate | — |

Q. How is this compound structurally characterized, and what analytical techniques are critical for its identification?

- Methodological Answer : Employ NMR (, ) for structural elucidation and FT-IR for functional group analysis. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What standard protocols exist for quantifying this compound in biological samples?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is commonly used. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by centrifugation to isolate metabolites .

Advanced Research Questions

Q. How do kinetic parameters of N-malonylurea hydrolase (EC 3.5.1.95) vary across microbial species, and what experimental designs resolve conflicting data on substrate affinity?

- Methodological Answer : Conduct comparative enzyme kinetics using Michaelis-Menten assays under controlled pH/temperature. Use site-directed mutagenesis to identify residues affecting catalytic efficiency. Address contradictions via meta-analysis of existing kinetic datasets (e.g., values from Pseudomonas vs. E. coli) .

Q. What genetic regulatory mechanisms control the oxidative pyrimidine-degradation pathway involving this compound, and how can CRISPR-Cas9 be applied to study them?

- Methodological Answer : Use transcriptomics (RNA-seq) to identify promoters/operons (e.g., astE in arginine catabolism). CRISPR-Cas9 knockouts in model organisms (e.g., E. coli) validate gene-phenotype relationships. Cross-reference with KEGG pathway annotations (e.g., pyo00240) .

Q. How do contradictory findings about this compound’s role in nitrogen recycling pathways arise, and what statistical approaches reconcile them?

- Methodological Answer : Apply multivariate regression to isolate confounding variables (e.g., carbon source availability). Use isotopic -tracing to quantify urea release versus assimilation in different growth phases .

Q. What are the challenges in crystallizing this compound-binding enzymes, and how can cryo-EM complement X-ray diffraction studies?

- Methodological Answer : Optimize crystallization conditions (e.g., PEG-based precipitants, pH 7.5–8.5) to improve crystal lattice formation. Cryo-EM resolves flexible regions in enzyme-substrate complexes at near-atomic resolution .

Methodological Frameworks for Research Design

-

PICOT Framework :

-

Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.